Cas no 153438-48-3 (2-3-(methylsulfanyl)phenylacetonitrile)

2-3-(methylsulfanyl)phenylacetonitrile structure
153438-48-3 structure
Product Name:2-3-(methylsulfanyl)phenylacetonitrile
CAS No:153438-48-3
MF:C9H9NS
MW:163.239460706711
CID:1106631
PubChem ID:11094968
Update Time:2025-04-20

2-3-(methylsulfanyl)phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(methylthio)phenyl)acetonitrile
    • 2-3-(methylsulfanyl)phenylacetonitrile
    • 2-[3-(methylsulfanyl)phenyl]acetonitrile
    • EN300-1850354
    • 2-(3-methylsulfanylphenyl)acetonitrile
    • 153438-48-3
    • Benzeneacetonitrile, 3-(methylthio)-
    • YGPPDGSFUORYIQ-UHFFFAOYSA-N
    • (3-Methylsulfanyl-phenyl)-acetonitrile
    • SCHEMBL3022641
    • (3-methylsulfanylphenyl)acetonitrile
    • Inchi: 1S/C9H9NS/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3
    • InChI Key: YGPPDGSFUORYIQ-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=CC(CC#N)=C1

Computed Properties

  • Exact Mass: 163.04567
  • Monoisotopic Mass: 163.04557046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 49.1Ų

Experimental Properties

  • PSA: 23.79

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